

4-Aminobutyl-DOTA for Radiometal Chelation: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Aminobutyl-DOTA

Cat. No.: B12382834

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Introduction

In the landscape of nuclear medicine and molecular imaging, the precise delivery of radiometals to target tissues is paramount for both diagnostic and therapeutic applications. This is achieved through the use of radiopharmaceuticals, which are composed of a targeting biomolecule (such as a peptide or antibody), a radionuclide, and a bifunctional chelator that stably links the two.^[1] Among the array of chelating agents, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and its derivatives have emerged as a gold standard due to their ability to form highly stable complexes with a variety of radiometals.^{[2][3]}

This technical guide focuses on a specific DOTA derivative, **4-Aminobutyl-DOTA**. This chelator features a four-carbon aliphatic chain with a terminal amine group, which serves as a versatile linker for conjugation to biomolecules. The aminobutyl spacer offers flexibility and can potentially influence the pharmacokinetic properties of the resulting radiopharmaceutical. This document provides a comprehensive overview of **4-Aminobutyl-DOTA**, including its properties, experimental protocols for its use, and comparative data with other chelators, aimed at researchers, scientists, and professionals in drug development.

Core Concepts of Bifunctional Chelators

Bifunctional chelators (BFCs) are molecules with two key functionalities: a chelating moiety that strongly binds a radiometal ion and a reactive functional group for covalent attachment to a targeting vector.^{[2][4]} The stability of the radiometal-chelator complex is of utmost importance

to prevent the release of the radionuclide in vivo, which could lead to off-target radiation exposure and diminished image quality or therapeutic efficacy.

The choice of a BFC is critical and depends on several factors, including the specific radiometal to be used, the nature of the targeting biomolecule, and the intended application. Macrocyclic chelators like DOTA are generally favored for their high kinetic inertness compared to acyclic chelators.

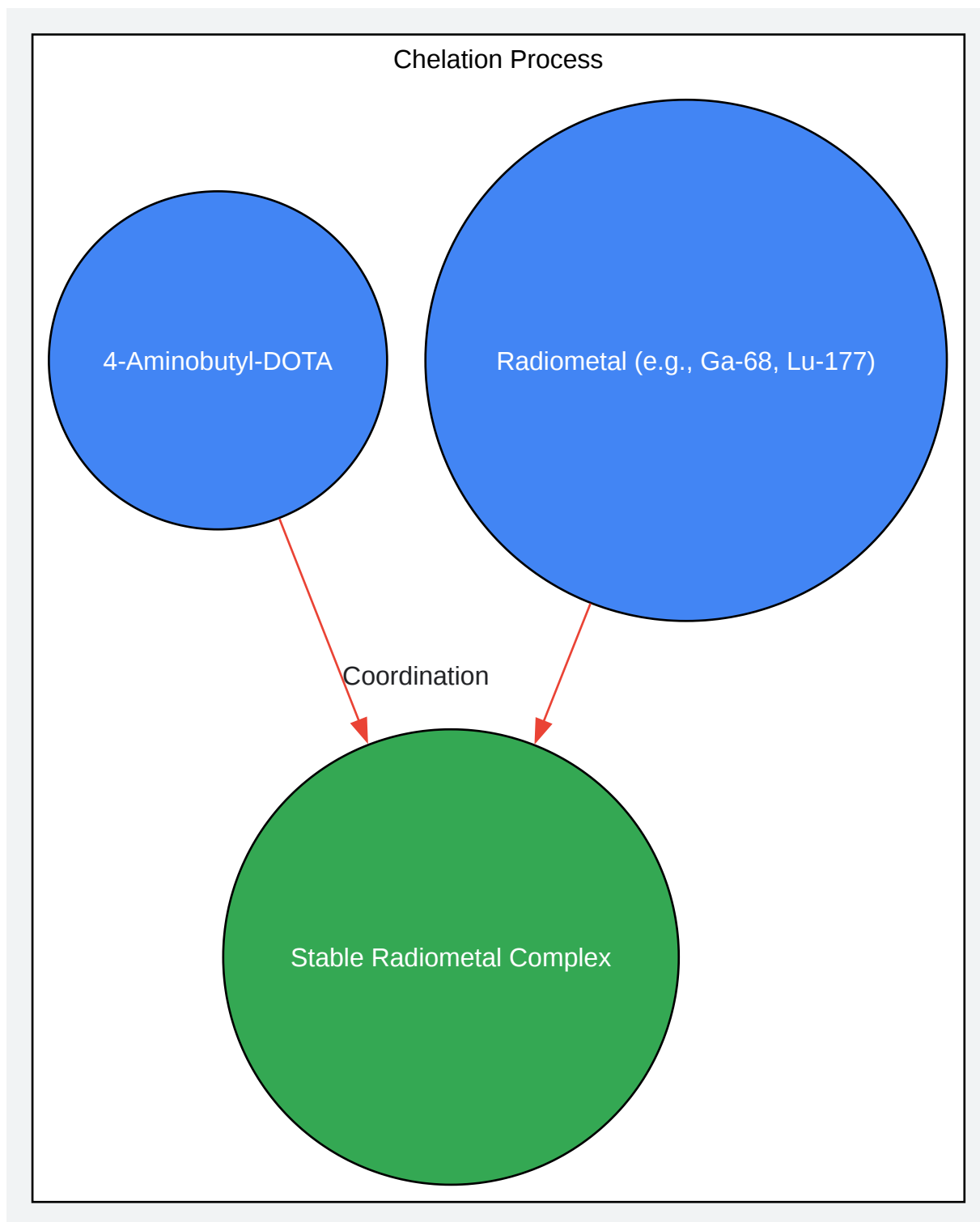
4-Aminobutyl-DOTA: Structure and Properties

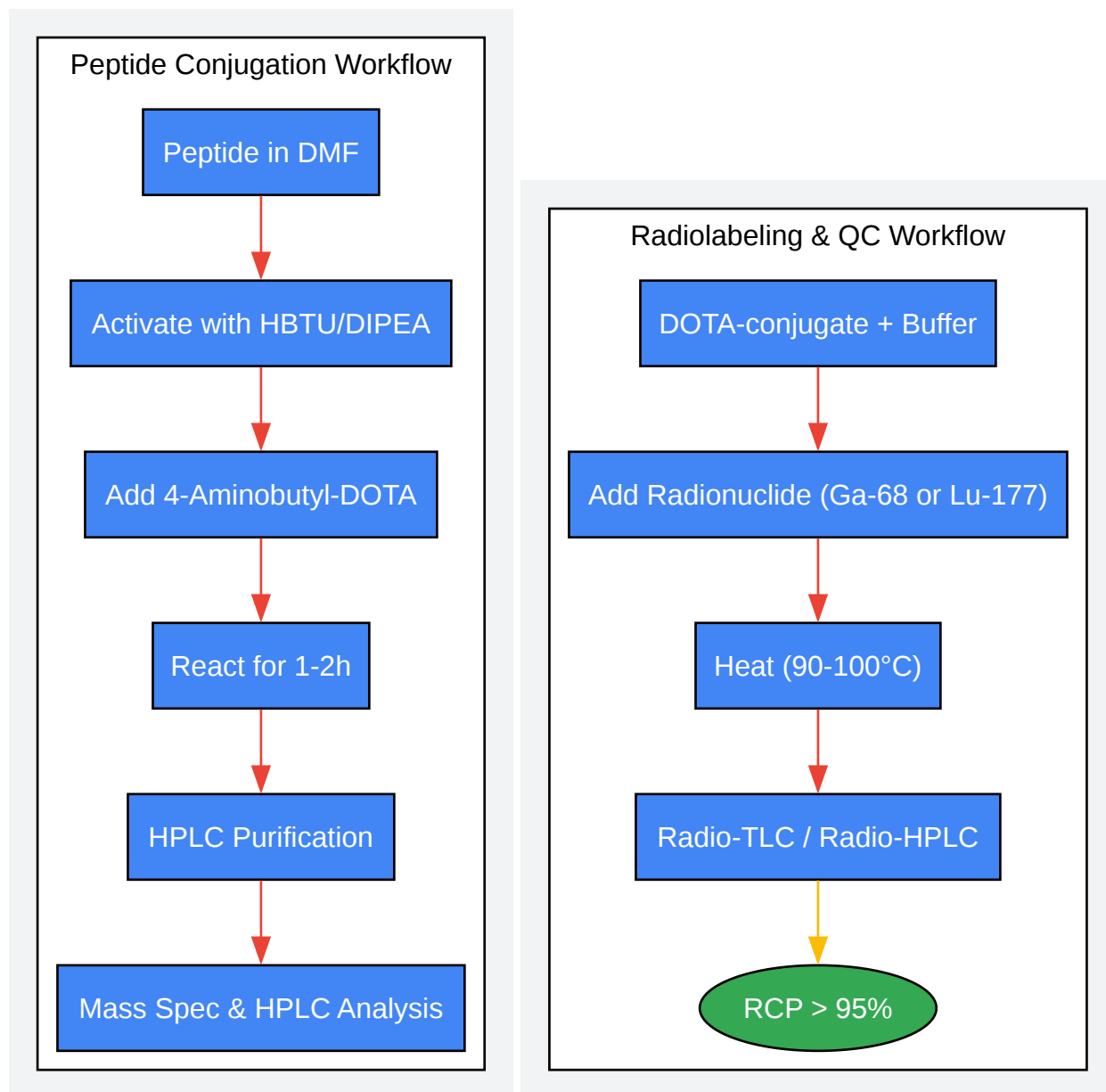
4-Aminobutyl-DOTA, chemically named 1,4,7,10-Tetraazacyclododecane-1,4,7-tris(acetic acid)-10-(4-aminobutyl)acetamide, is a derivative of DOTA designed for bioconjugation. The key feature of this molecule is the aminobutyl linker, which provides a primary amine for conjugation to biomolecules, typically through amide bond formation with carboxylic acid groups on the targeting molecule.

Chemical Information:

- Chemical Name: 1,4,7,10-Tetraazacyclododecane-1,4,7-tris(acetic acid)-10-(4-aminobutyl)acetamide
- CAS Number: 753421-63-5
- Molecular Formula: $C_{20}H_{38}N_6O_7$
- Molecular Weight: 474.55 g/mol

The structure of **4-Aminobutyl-DOTA** is illustrated in the diagram below.





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